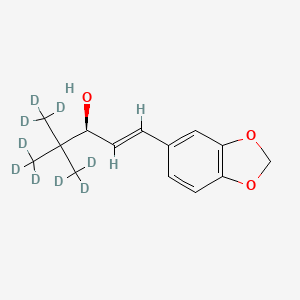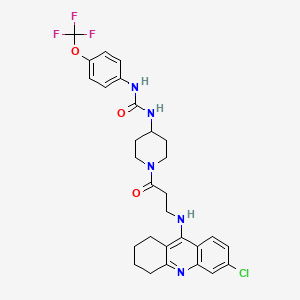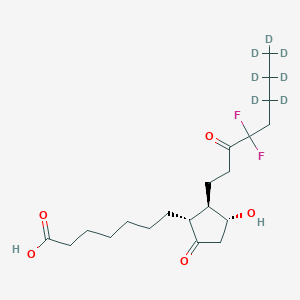
ATP-PEG8-Biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ATP-PEG8-Biotin is a compound that combines adenosine triphosphate (ATP), polyethylene glycol (PEG) with eight ethylene glycol units, and biotin. ATP is a central molecule in cellular energy transfer, PEG is used to increase solubility and stability, and biotin is a vitamin that acts as a coenzyme in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ATP-PEG8-Biotin involves the conjugation of ATP with PEG8 and biotin. The process typically starts with the activation of ATP, followed by the attachment of PEG8 and biotin through a series of chemical reactions. The reaction conditions often include specific pH levels, temperatures, and the use of catalysts to facilitate the conjugation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to maintain the integrity of the compound. The final product is usually stored at low temperatures to preserve its stability .
Chemical Reactions Analysis
Types of Reactions
ATP-PEG8-Biotin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized derivatives of this compound, while reduction may yield reduced forms of the compound .
Scientific Research Applications
ATP-PEG8-Biotin has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Utilized in enzymatic assays and protein labeling.
Medicine: Employed in drug delivery systems and diagnostic assays.
Industry: Applied in the development of biosensors and other biotechnological tools .
Mechanism of Action
The mechanism of action of ATP-PEG8-Biotin involves its ability to act as a linker molecule, facilitating the attachment of ATP to various biological targets. ATP provides the energy required for cellular processes, while PEG8 enhances solubility and stability. Biotin acts as a coenzyme, participating in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
γ-PEG8-ATP-Biotin: Similar in structure but may have different functional properties.
Cp19-PEG8-Biotin: Another biotinylated compound used in affinity capture and mass spectrometry
Uniqueness
ATP-PEG8-Biotin is unique due to its specific combination of ATP, PEG8, and biotin, which provides a versatile tool for various scientific applications. Its ability to enhance solubility, stability, and functionality makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C36H63N8O22P3S |
|---|---|
Molecular Weight |
1084.9 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C36H63N8O22P3S/c37-33-30-34(40-23-39-33)44(24-41-30)35-32(47)31(46)26(64-35)21-63-68(51,52)66-69(53,54)65-67(49,50)62-20-19-61-18-17-60-16-15-59-14-13-58-12-11-57-10-9-56-8-7-55-6-5-38-28(45)4-2-1-3-27-29-25(22-70-27)42-36(48)43-29/h23-27,29,31-32,35,46-47H,1-22H2,(H,38,45)(H,49,50)(H,51,52)(H,53,54)(H2,37,39,40)(H2,42,43,48)/t25?,26-,27+,29?,31-,32-,35-/m1/s1 |
InChI Key |
HIFPILABPVZDMK-WYGXRPJOSA-N |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


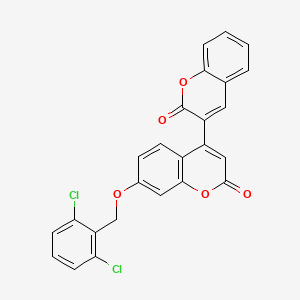
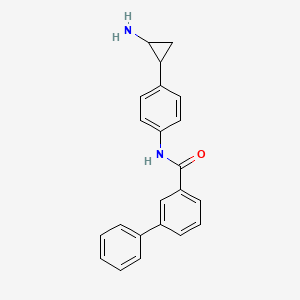
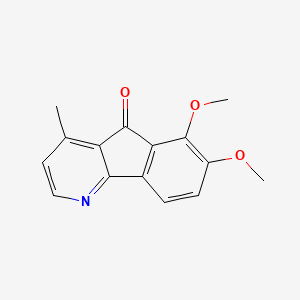
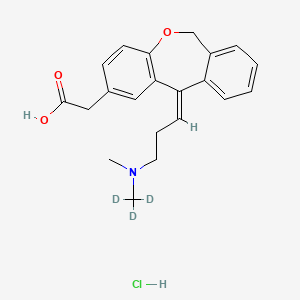
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)
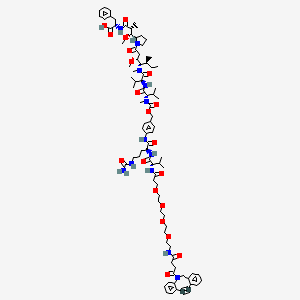
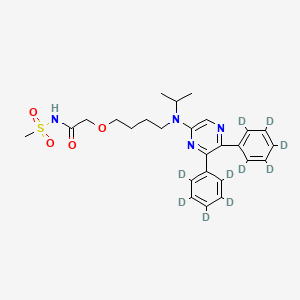
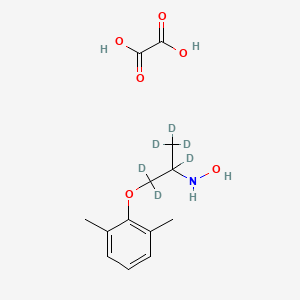
![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)

